molecular formula C25H24N4O3S2 B3294652 N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 887459-20-3

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B3294652
CAS No.: 887459-20-3
M. Wt: 492.6 g/mol
InChI Key: VNNWINJENCAMAT-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound featuring a benzothiazole core, a pyridine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, followed by methylation to introduce the methyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed on the sulfonyl group to produce sulfonic acids.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of benzothiazole sulfones.

  • Reduction: Production of sulfonic acids.

  • Substitution: Introduction of various substituents on the pyridine ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(2-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

  • N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of both benzothiazole and pyridine moieties, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-18-6-4-8-22-23(18)27-25(33-22)29(17-19-7-5-13-26-16-19)24(30)20-9-11-21(12-10-20)34(31,32)28-14-2-3-15-28/h4-13,16H,2-3,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNWINJENCAMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Reactant of Route 5
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Reactant of Route 6
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

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